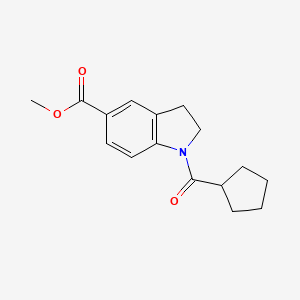
(3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone, also known as DMFM, is a chemical compound that has been studied for its potential applications in scientific research. DMFM is a derivative of piperidine and furan, and its unique structure makes it a promising candidate for a variety of research applications.
Mecanismo De Acción
(3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone is believed to exert its effects through modulation of the glutamatergic system, which plays a key role in a variety of neurological processes. Specifically, (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone has been shown to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system. By enhancing NMDA receptor activity, (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone may help to improve cognitive function and reduce neurodegeneration in individuals with neurological disorders.
Biochemical and Physiological Effects:
(3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone has been shown to have a variety of biochemical and physiological effects in preclinical studies. These effects include improved cognitive function, reduced neuroinflammation, and increased synaptic plasticity. Additionally, (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone has been shown to have a favorable safety profile, with low toxicity and few adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone as a research tool is its potential for use in the development of new drugs for neurological disorders. Additionally, (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone's favorable safety profile and low toxicity make it a promising candidate for further preclinical studies. However, one limitation of (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone is its relatively complex synthesis process, which may limit its availability for use in research.
Direcciones Futuras
There are several potential future directions for research involving (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone. One area of interest is the development of (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone-based drugs for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone and to determine its potential for use in combination therapy with other drugs. Finally, studies examining the effects of (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone on other neurological processes, such as synaptic plasticity and neuroinflammation, may provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
(3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone can be synthesized through a multi-step process involving the reaction of piperidine and furan with various reagents. One commonly used method involves the reaction of piperidine with 3-furancarboxaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then further modified to yield (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone.
Aplicaciones Científicas De Investigación
(3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In particular, (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone has been investigated for its potential as a drug candidate for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-10(2)7-13(6-9)12(14)11-3-4-15-8-11/h3-4,8-10H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQJSJVYKOXNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=COC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)
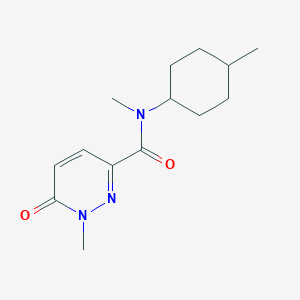


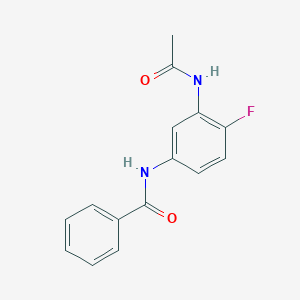
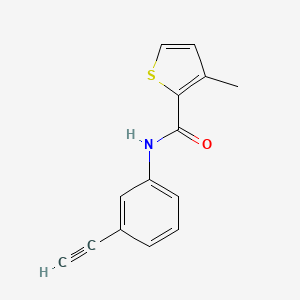
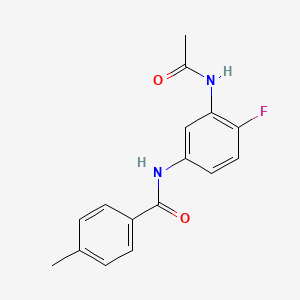
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)
![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)

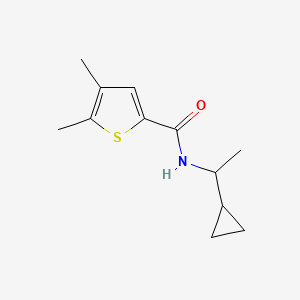
![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)
![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)
